molecular formula C19H21N3O3S B5623993 7-methyl-4-{2-[2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl]-2-oxoethyl}-2H-1,4-benzothiazin-3(4H)-one

7-methyl-4-{2-[2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl]-2-oxoethyl}-2H-1,4-benzothiazin-3(4H)-one

Cat. No. B5623993
M. Wt: 371.5 g/mol
InChI Key: ALPATFOQARYHFX-UHFFFAOYSA-N
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Description

Benzothiazines and their derivatives are a class of heterocyclic compounds known for their diverse biological activities and potential therapeutic applications. They possess a core structure that allows for significant chemical modifications, making them versatile scaffolds for the development of new chemical entities with desired properties.

Synthesis Analysis

Benzothiazines, including derivatives like our compound of interest, are typically synthesized via cyclization reactions involving thioamide and ortho-amino phenol or their equivalents. A notable method involves microwave-assisted synthesis, which offers advantages in terms of reaction speed and efficiency. For example, Ashok et al. (2006) demonstrated the synthesis of 1,4-benzothiazines under microwave irradiation conditions, highlighting the technique's utility in constructing complex benzothiazine frameworks efficiently (Ashok, Pallavi, Reddy, & Rao, 2006).

Molecular Structure Analysis

The molecular structure of benzothiazine derivatives is characterized by a benzene ring fused to a thiazine ring, which may bear various substituents influencing the compound's physical, chemical, and biological properties. X-ray diffraction and spectroscopic methods, such as NMR and IR, are commonly employed to elucidate the structures of these compounds. For instance, the structural analysis of related benzothiazine compounds has been reported, detailing the linear molecular structures and highlighting the impact of substituents on the overall molecular conformation (Akhtaruzzaman, Tomura, Zaman, Nishida, & Yamashita, 2002).

Chemical Reactions and Properties

Benzothiazines participate in various chemical reactions, including electrophilic substitution, nucleophilic addition, and cycloaddition reactions, due to the presence of reactive sites on both the benzene and thiazine rings. These reactions enable the introduction of diverse functional groups, further expanding the chemical versatility of benzothiazine derivatives. The synthesis of novel benzothiazole derivatives through one-pot, solvent-free microwave-assisted synthesis as described by Bhoi et al. (2016) illustrates the chemical reactivity of the benzothiazole moiety, which is structurally related to benzothiazines (Bhoi, Borad, Pithawala, & Patel, 2016).

properties

IUPAC Name

7-methyl-4-[2-[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]-2-oxoethyl]-1,4-benzothiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-12-5-6-15-17(8-12)26-11-19(24)22(15)10-18(23)21-7-3-4-14(21)16-9-13(2)20-25-16/h5-6,8-9,14H,3-4,7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPATFOQARYHFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)CS2)CC(=O)N3CCCC3C4=CC(=NO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methyl-4-{2-[2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl]-2-oxoethyl}-2H-1,4-benzothiazin-3(4H)-one

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